N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide
Description
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Properties
IUPAC Name |
N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O4S/c1-16-10-24(28-25(31)13-32-20-8-6-17-4-2-3-5-18(17)11-20)30(29-16)26-27-21(14-35-26)19-7-9-22-23(12-19)34-15-33-22/h2-12,14H,13,15H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPQRIDHLUJCLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)C4=NC(=CS4)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological effects.
Structural Characteristics
The compound consists of:
- Thiazole ring
- Benzo[d][1,3]dioxole moiety
- Naphthalen-2-yloxy group
These structural components are known to enhance biological activity through various mechanisms such as enzyme inhibition and modulation of signaling pathways.
Anticancer Activity
Research has demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the benzo[d][1,3]dioxole and thiazole moieties have been shown to inhibit tumor growth. A study evaluating related compounds reported IC50 values below 5 μM against human cancer cell lines including HeLa, A549, and MCF-7. Notably, one derivative displayed an IC50 of 2.07 ± 0.88 μM against the HeLa cell line, indicating potent antitumor activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| C27 | HeLa | 2.07 ± 0.88 |
| C7 | A549 | 2.06 ± 0.09 |
| C16 | MCF-7 | 2.55 ± 0.34 |
Antimicrobial Activity
Preliminary studies suggest that this compound may also exhibit antimicrobial properties. Compounds with similar structural features have been reported to possess significant antimicrobial effects against various bacterial strains .
The mechanisms underlying the biological activities of this compound may involve:
- Enzyme Inhibition : The thiazole and dioxole components can inhibit specific enzymes involved in cancer cell proliferation.
- Signal Pathway Modulation : Interaction with cellular signaling pathways that regulate growth and apoptosis.
Case Studies
In a study focusing on the anti-fibrotic activity of structurally similar compounds, it was found that derivatives blocked the mRNA expression of transforming growth factor-beta (TGF-β1), which is crucial in fibrogenesis . This suggests that this compound could potentially be explored for therapeutic applications beyond cancer.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
